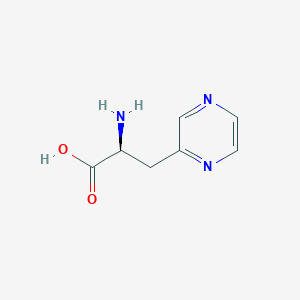
3-Pyrazinylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazinylalanine is a derivative of alanine where the pyrazine ring is attached to the alpha carbon of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazinylalanine typically involves the reaction of L-serine with pyrazine in the presence of a catalyst. The enzyme pyrazolylalanine synthase catalyzes this reaction, resulting in the formation of 3-(pyrazol-1-yl)-L-alanine . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar enzymatic processes, optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyrazinylalanine can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyrazine ring or the alanine moiety.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides, while reduction can yield pyrazine derivatives with reduced nitrogen atoms.
Scientific Research Applications
3-Pyrazinylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Pyrazinylalanine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pyrazine ring can interact with active sites of enzymes, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolylalanine: Similar structure but with a pyrazole ring instead of a pyrazine ring.
Phenylalanine: Contains a benzene ring instead of a pyrazine ring.
Histidine: Contains an imidazole ring, which is structurally similar to pyrazine.
Uniqueness
3-Pyrazinylalanine is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, especially in the design of new drugs and materials .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
JNNCNURVELPUNP-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=C(C=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C(C=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















